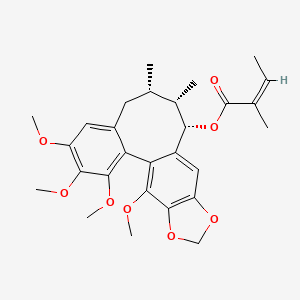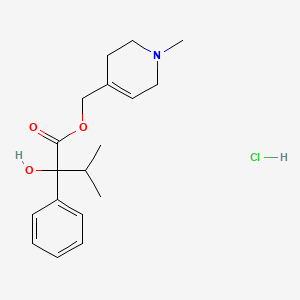
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a hydroxy group, and a phenylbutanoate moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the hydroxy and phenylbutanoate groups. Common reagents used in these reactions include pyridine derivatives, phenylbutanoic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate
- (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrobromide
Uniqueness
The uniqueness of (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride lies in its specific combination of functional groups and its potential applications in various fields. Its hydrochloride form may offer different solubility and stability properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
93101-83-8 |
|---|---|
分子式 |
C18H26ClNO3 |
分子量 |
339.9 g/mol |
IUPAC名 |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-14(2)18(21,16-7-5-4-6-8-16)17(20)22-13-15-9-11-19(3)12-10-15;/h4-9,14,21H,10-13H2,1-3H3;1H |
InChIキー |
XUJGQKXNYMRRAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



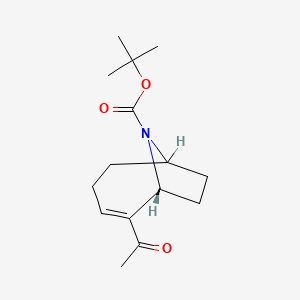
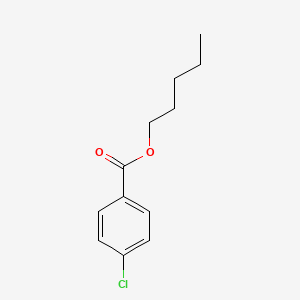
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)

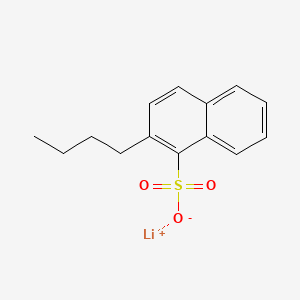
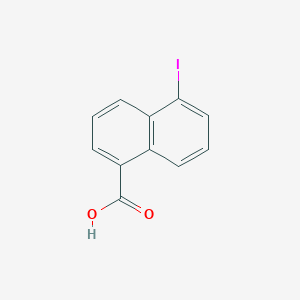
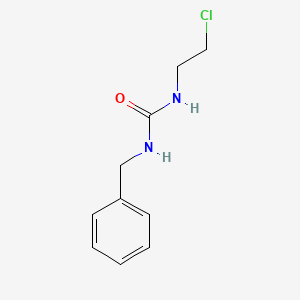
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
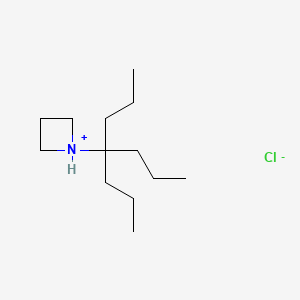
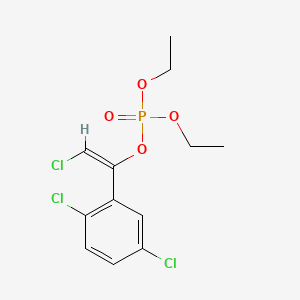
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
